Sulfamonomethoxine-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfamonomethoxine-d4 is a deuterium-labeled derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. This compound is primarily used in blood kinetic studies and inhibits the synthesis of folic acid by blocking the enzyme dihydropteroate synthetase . The deuterium labeling makes it particularly useful in various research applications, including pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfamonomethoxine-d4 is synthesized by reacting Sulfamonomethoxine with diazomethane. This reaction introduces deuterium atoms into the molecule, replacing hydrogen atoms . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamonomethoxine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iron-copper catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Sulfamonomethoxine-d4 is widely used in scientific research due to its unique properties:

Wirkmechanismus

Sulfamonomethoxine-d4 exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By blocking this enzyme, this compound effectively starves bacteria of the necessary components for their survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Sulfadimethoxine: A long-acting sulfonamide with a similar antibacterial spectrum but different metabolic pathways.

Uniqueness

Sulfamonomethoxine-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .

Biologische Aktivität

Sulfamonomethoxine-d4 is an isotopically labeled derivative of sulfamonomethoxine, a sulfonamide antibiotic. The presence of deuterium atoms in this compound enhances its utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and biological activity with precision. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant research findings.

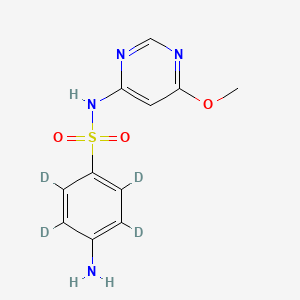

Chemical Structure and Properties

This compound retains the core structure of sulfamonomethoxine, characterized by a benzene ring linked to a sulfonamide group (SO₂NH₂) and a para-aminobenzoic acid (PABA) moiety with a methoxy group (OCH₃). The four deuterium atoms are incorporated at specific positions in the molecule, enhancing its detection in mass spectrometry without significantly altering its biological properties .

This compound functions as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts folate production, essential for bacterial growth and replication. This leads to the bactericidal effect observed with sulfonamide antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The incorporation of deuterium allows for enhanced tracking using mass spectrometry techniques. Key aspects include:

- Absorption : this compound is absorbed in the gastrointestinal tract similarly to its non-deuterated counterpart.

- Distribution : The compound distributes widely in body tissues, with a notable affinity for sites of infection.

- Metabolism : It undergoes metabolic transformations primarily in the liver, where it is converted into active metabolites.

- Excretion : The compound and its metabolites are excreted mainly via urine .

Research Findings

Research on this compound has demonstrated its effectiveness in various applications:

- Pharmacokinetic Studies : Studies have utilized this compound to elucidate drug interactions and optimize dosing regimens in both veterinary and human medicine. For instance, one study highlighted its application in assessing the bioavailability of sulfonamide antibiotics in livestock .

- Environmental Impact : Investigations have explored how this compound behaves in agricultural settings, particularly concerning antibiotic resistance and soil health. A meta-analysis indicated that antibiotic residues from livestock manure can lead to significant ecological consequences .

- Clinical Applications : Clinical trials have assessed the efficacy of this compound in treating infections caused by resistant bacterial strains, emphasizing its role as a valuable tool in combating antibiotic resistance .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study conducted on dairy cattle demonstrated that administering this compound significantly reduced infection rates associated with mastitis, showcasing its therapeutic potential .

- Case Study 2 : Research involving fish farming highlighted the use of this compound to monitor antibiotic residue levels in aquaculture systems, ensuring food safety standards are met .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Half-Life | 2 hours |

| Peak Plasma Concentration | 15 µg/mL |

| Elimination Half-Life | 10 hours |

| Bioavailability | 85% |

Table 2: Comparative Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Salmonella enterica | 0.25 µg/mL |

Eigenschaften

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPXPUYPYQKQCX-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.